2-Amino-N-(2,6-dichloro-benzyl)-acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[(2,6-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-2-1-3-8(11)6(7)5-13-9(14)4-12/h1-3H,4-5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJKVMBUPPKGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC(=O)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227889 | |
| Record name | Acetamide, 2-amino-N-[(2,6-dichlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353978-06-9 | |
| Record name | Acetamide, 2-amino-N-[(2,6-dichlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-[(2,6-dichlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Amino N 2,6 Dichloro Benzyl Acetamide and Its Analogues
Historical Development of 2-Aminoacetamide Synthesis
The formation of the amide bond is one of the most fundamental transformations in organic chemistry. nih.gov Historically, the synthesis of amides, including 2-aminoacetamides, was often achieved through direct thermal condensation of a carboxylic acid and an amine, a process that typically requires high temperatures and results in the formation of water as the sole byproduct. catalyticamidation.info However, the harsh conditions and limited substrate scope led to the development of more sophisticated methods.
A major advancement was the use of stoichiometric activating agents or "coupling reagents". catalyticamidation.info These reagents convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride or a reactive ester, which then readily reacts with an amine under milder conditions. nih.govcatalyticamidation.info This approach, while effective, is inefficient as it generates significant stoichiometric waste. catalyticamidation.info The quest for greater efficiency and sustainability has driven the development of catalytic direct amidation reactions. catalyticamidation.infocatalyticamidation.info These modern methods aim to facilitate the reaction between a carboxylic acid and an amine directly, using a catalyst to lower the activation energy and generate only water as a byproduct. catalyticamidation.infomdpi.com This evolution includes the development of biocatalytic methods, which employ enzymes to form amide bonds with high specificity and under environmentally benign conditions. nih.gov
Optimization of Synthetic Conditions
Optimizing reaction conditions is essential for maximizing yield, minimizing side reactions, and ensuring the purity of the final product. The key factors to consider are the choice of catalyst system and the reaction medium (solvent).
Catalyst Systems: While stoichiometric coupling reagents are effective, modern synthetic chemistry increasingly favors catalytic approaches for amide bond formation due to improved atom economy. catalyticamidation.infomdpi.com Boron-based catalysts have emerged as a particularly efficient class. mdpi.com Boronic acids and borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to catalyze the direct amidation of unprotected amino acids. nih.govmdpi.com Other Lewis acidic catalysts, such as those based on zirconium, have also been developed. catalyticamidation.info Triarylsilanols represent another class of silicon-centered molecular catalysts for direct amidation. acs.org These catalytic systems often work by activating the carboxylic acid, facilitating the removal of water, and promoting the C-N bond formation. catalyticamidation.infoacs.org
| Catalyst Type | Example(s) | Key Characteristics |
|---|---|---|
| Boron-Derived Catalysts | Arylboronic acids, B(OCH₂CF₃)₃ | Efficient for direct amidation under mild conditions, often with good functional group tolerance. mdpi.com |
| Silicon-Based Catalysts | Triarylsilanols | Homogeneous catalysts for direct amidation; activity can be tuned by electronic effects on the aryl groups. acs.org |
| Metal-Based Catalysts | Zirconium (Zr) catalysts | Can be highly reactive for challenging amidation reactions. catalyticamidation.info |
N,N-Dimethylformamide (DMF) : A versatile and widely used solvent due to its excellent solvating properties for many reactants and its ability to swell solid-phase synthesis resins. researchgate.net
N-Methyl-2-pyrrolidone (NMP) : Often considered a superior solvent to DMF, as it is more polar and can improve coupling yields in difficult cases, though it is more expensive. peptide.comresearchgate.net
Dichloromethane (DCM) : A less polar solvent, often used in Boc-based syntheses and for dissolving starting materials. peptide.com
"Green" Solvents : In response to environmental concerns, alternative solvents are being explored. rsc.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and dimethyl carbonate have been identified as greener alternatives to DMF and DCM for some coupling reactions. acs.org
Most catalytic amidation reactions are performed in non-polar solvents like toluene (B28343) or ethers, as highly polar solvents such as DMF or DMSO can sometimes impede catalysis. catalyticamidation.info
| Solvent | Abbreviation | Key Properties and Uses |
|---|---|---|
| N,N-Dimethylformamide | DMF | Excellent solvating power, widely used in peptide synthesis. researchgate.net Can decompose to form reactive amines. peptide.com |
| N-Methyl-2-pyrrolidone | NMP | More polar than DMF, enhances solvation and can improve coupling yields. peptide.com |
| Dichloromethane | DCM | Good for dissolving reagents; common in Boc-based strategies. peptide.com |
| Tetrahydrofuran | THF | An ether-based solvent used for some coupling reactions. rsc.org |
| 2-Methyltetrahydrofuran | 2-MeTHF | A "greener" alternative to traditional polar aprotic solvents. acs.org |
Yield Enhancement and Side Product Mitigation, Including Dimer Formation
Optimizing the yield and minimizing the formation of side products are critical considerations in the synthesis of 2-Amino-N-(2,6-dichloro-benzyl)-acetamide and its analogues. Key factors that influence the reaction outcome include the choice of coupling reagent, solvent, temperature, and the nature of the protecting group.
Coupling Reagents: The selection of an appropriate coupling reagent is paramount for high-yield amide bond formation. Reagents such as N,N'-carbonyldiimidazole (CDI) and various chloroformates are frequently employed. google.com CDI is often considered efficient as it provides an equivalent of a base to neutralize the amine salt. google.com Chloroformate esters, on the other hand, necessitate the addition of a base, such as triethylamine, to neutralize the acid generated during the reaction. google.com The choice of coupling reagent can significantly impact the reaction's efficiency and the profile of impurities.
Reaction Conditions: Temperature control is a critical parameter in managing side reactions. For instance, in the synthesis of a related compound, the reaction was conducted at temperatures between -10°C and -20°C to ensure selectivity and minimize degradation. prepchem.com The order of addition of reactants can also be important; typically, the carboxylic acid component is activated with the coupling reagent before the addition of the amine. google.com
Side Product Formation and Mitigation: A common side product in peptide and amide synthesis is the formation of dimers or oligomers. This can occur through the self-coupling of the amino acid starting material if the amino group is not adequately protected. The use of robust protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is a standard strategy to prevent this. google.comnih.gov
Another potential side reaction is the formation of epimers if a chiral amino acid is used. While glycine (B1666218) itself is not chiral, this is a consideration for the synthesis of analogues with chiral alpha-amino acids. The choice of coupling reagent and reaction conditions can influence the extent of racemization.
In some cases, purification methods such as silica (B1680970) gel column chromatography are necessary to remove impurities and isolate the desired product with high purity. prepchem.com
The following table summarizes various reaction conditions and their impact on yield for the synthesis of related acetamide (B32628) derivatives:
| Starting Material (Protected Glycine) | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-(2,6-dichlorobenzoyl)glycine | Isobutyl chloroformate | Triethylamine | Tetrahydrofuran | -20 to -10 | 67 | prepchem.com |
| N-Boc-glycine | Pivaloyl chloride | 2,6-Lutidine | Not Specified | 50 | 92 | nih.gov |
| N-Cbz-glycine | N,N'-Carbonyldiimidazole | Not required | Not Specified | Ambient | 90.8 | google.com |
This table is generated based on data from syntheses of analogous compounds and illustrates common methodologies that could be adapted for the synthesis of this compound.
Scalability Considerations for this compound Synthesis
Scaling up the synthesis of this compound from laboratory to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Reagent Selection and Cost: On a large scale, the cost of reagents becomes a significant factor. While highly efficient, some coupling reagents may be too expensive for industrial production. Therefore, process development often focuses on identifying more economical alternatives that still provide acceptable yields and purity. The use of readily available and less hazardous starting materials is also a priority.
Reaction Parameters and Engineering: Translating laboratory-scale reaction conditions to a large-scale reactor requires addressing challenges related to heat transfer, mixing, and mass transfer. Exothermic reactions that are easily controlled in a small flask can pose significant safety risks in a large reactor if not properly managed. The hydrogenation step for deprotection, for instance, requires specialized equipment to handle hydrogen gas at pressure safely. google.com The reaction time may also need to be adjusted for larger scales, with some processes running for 2 to 24 hours depending on the batch size. google.com
Work-up and Purification: The purification method must also be scalable. While column chromatography is common in the lab, it is often impractical and costly for large-scale production. Alternative purification techniques such as crystallization, extraction, and filtration are preferred. The choice of solvents for extraction and crystallization must also be considered from a safety, environmental, and cost perspective. For instance, a process for a related compound involved extraction with ethyl acetate (B1210297) followed by washes with aqueous solutions and drying, which are all scalable unit operations. prepchem.com
Process Safety and Environmental Impact: A thorough hazard assessment is necessary to identify and mitigate any potential safety risks associated with the reagents, intermediates, and reaction conditions. The environmental impact of the process, including solvent waste and by-products, must also be managed in accordance with regulations. The development of a "green" and sustainable synthesis is an increasingly important goal in chemical manufacturing.
An example of a large-scale synthesis of a related compound demonstrated the feasibility of producing over 100g in a single batch, highlighting the importance of a recyclable chiral ligand to improve the economic viability of the process. nih.gov
Chemical Derivatization and Analogue Synthesis Strategies
Structural Modifications at the Amine Moiety of the Acetamide (B32628) Scaffold
The primary amine of the 2-amino-acetamide core is a versatile handle for chemical modification. Its nucleophilicity allows for a variety of transformations, including alkylation, acylation, and the installation of protecting groups for multi-step syntheses. google.comresearchgate.net
One common strategy involves the N-alkylation of the amino group. For instance, reacting a precursor like 2-bromoacetamide (B1266107) with various primary or secondary amines, such as aminodiphenylmethane, leads to the formation of N-substituted 2-(alkylamino)acetamides. researchgate.net This approach allows for the introduction of a wide range of lipophilic or functionalized alkyl groups.
Another key modification is N-acylation. The amine can react with activated carboxylic acids or their derivatives to form more complex amide structures. This is a fundamental step in the synthesis of peptidomimetics and other elaborate molecules. Protecting the amine group is also a critical strategy, particularly in longer synthetic sequences. Carbamate (B1207046) protecting groups, such as tert-butyl carbamate (BOC) and benzyl (B1604629) carbamate (CBZ), are frequently employed to temporarily mask the amine's reactivity while other parts of the molecule are being modified. google.com These groups can be selectively removed under specific conditions to reveal the free amine for further functionalization. google.com More specialized modifications include the conversion of the amine to a sulfinamide, as seen in the synthesis of 2-amino-N-(arylsulfinyl)-acetamide compounds, which can serve as inhibitors of bacterial enzymes. google.com
Table 1: Examples of Structural Modifications at the Amine Moiety
| Modification Type | Reagent/Method | Resulting Structure | Reference |
|---|---|---|---|
| N-Alkylation | Aminodiphenylmethane | 2-(Diphenylmethylamino)acetamide | researchgate.net |
| Amine Protection | Di-tert-butyl dicarbonate | tert-Butyl (Boc) protected amine | google.com |
| Amine Protection | Benzyl chloroformate | Benzyl (Cbz) protected amine | google.com |
Diversification of the Benzyl Substituent, Including Halogenation Patterns
The N-(2,6-dichloro-benzyl) group is a critical determinant of the molecule's properties, and its modification is a central strategy for creating analogues. Diversification can involve altering the number, position, and type of halogen substituents on the benzyl ring or replacing the halogens with other functional groups. nih.gov
The structure-activity relationships of related compound classes, such as N-benzyl phenethylamines, demonstrate that modifications to the N-benzyl moiety significantly influence biological activity. nih.gov For example, changing the substitution pattern from 2,6-dichloro to other patterns, or introducing groups like methyl, methoxy, or cyano, can profoundly alter a molecule's affinity and selectivity for biological targets. nih.gov The synthesis of N-benzyl-2-chloro-N-(p-tolyl) acetamide illustrates the replacement of the dichlorophenyl group with a tolyl group, showcasing the scaffold's tolerance for different aromatic systems. researchgate.net
One synthetic approach to achieve this diversification begins with an acylation reaction between a desired substituted aniline (B41778) (e.g., 2,6-dichloroaniline) and chloroacetyl chloride, followed by subsequent reaction steps. google.com This modularity allows for the incorporation of a wide array of commercially available anilines, each with unique substitution patterns, leading to a large library of N-aryl acetamide analogues.
Table 2: Examples of Benzyl and Aryl Substituent Diversification
| Original Substituent | Modified Substituent Example | Resulting Compound Class | Reference |
|---|---|---|---|
| 2,6-Dichlorobenzyl | 2-Hydroxybenzyl | N-(2-Hydroxybenzyl) substituted acetamide | nih.gov |
| 2,6-Dichlorobenzyl | 2,3-Methylenedioxybenzyl | N-(2,3-Methylenedioxybenzyl) substituted acetamide | nih.gov |
| 2,6-Dichlorophenyl | p-Tolyl | N-(p-Tolyl) acetamide | researchgate.net |
Introduction of Heterocyclic Moieties onto the Acetamide Framework
Incorporating heterocyclic rings is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. For the 2-amino-N-(2,6-dichloro-benzyl)-acetamide scaffold, heterocycles can be introduced in several ways, most commonly by using a reactive intermediate like N-aryl-2-chloroacetamide. researchgate.net The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic substitution by various heteroatoms (N, S, O) present in heterocyclic compounds. researchgate.netresearchgate.net
A powerful application of this method is the reaction of 2-chloroacetamides with heterocyclic amines or thiols. For example, reacting a chloroacetamide with 2-aminobenzothiazole (B30445) derivatives can yield N-(benzothiazol-2-yl)-acetamides. researchgate.net Similarly, reactions with thiourea, semicarbazide, or 1H-benzoimidazole-2-thiol can be used to construct thiazole (B1198619), triazine, imidazole, and β-lactam rings attached to the acetamide core. researchgate.netresearchgate.netresearchgate.net
A direct and relevant example is the synthesis of 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide. nih.gov This compound was prepared by reacting [(2,6-dichlorophenyl)methyl]amine with 2-[(2-chloroacetyl)amino]-4-methylthiazole, which effectively joins the dichlorobenzyl group to the amino position and a methylthiazole heterocycle to the acetamide nitrogen. nih.gov This demonstrates how different fragments can be combined to build complex derivatives around the central acetamide linker.
Table 3: Synthesis of Heterocyclic Acetamide Derivatives
| Acetamide Precursor | Heterocyclic Reagent | Resulting Heterocyclic Moiety | Reference |
|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | Thiourea | Imidazole-2-thione | researchgate.net |
| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | Thiosemicarbazide | 1,2,4-Triazine-3-thione | researchgate.net |
| 2-Chloro-N-p-tolylacetamide | Thiosemicarbazide / Aromatic Aldehyde / Chloroacetyl chloride | β-Lactam | researchgate.net |
| 2-[(2-Chloroacetyl)amino]-4-methylthiazole | [(2,6-Dichlorophenyl)methyl]amine | 4-Methylthiazole | nih.gov |
Multi-Component Reactions in Acetamide Derivative Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov The Ugi four-component reaction (U-4CR) is particularly well-suited for the synthesis of α-aminoacyl amide derivatives, which are structurally analogous to the target compound. nih.govabq.org.br
The classic U-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction directly constructs a bis-amide (peptoid) backbone. By carefully selecting the four components, chemists can rapidly generate large and diverse libraries of acetamide derivatives. For example, to synthesize a library related to this compound, one could use:
Amine: 2,6-dichlorobenzylamine
Aldehyde: Formaldehyde (or a protected equivalent)
Carboxylic Acid: A protected amino acid (e.g., Boc-glycine)
Isocyanide: A versatile isocyanide, such as tert-butyl isocyanide
A study on the synthesis of N-benzyl-2-(N-benzylamido)acetamide peptoids utilized an Ugi-4CR where benzylamine, formaldehyde, and benzyl isocyanide were kept constant, while the carboxylic acid component was varied to introduce structural diversity. abq.org.br This highlights the modularity and power of MCRs in drug discovery. Subsequent modifications of the Ugi product, such as intramolecular cyclizations, can lead to even more complex heterocyclic systems like diketopiperazines or benzodiazepines. beilstein-journals.orgnih.gov
Table 4: Generalized Ugi Four-Component Reaction for Acetamide Synthesis
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product Type | Reference |
|---|---|---|---|---|---|
| Benzylamine | Formaldehyde | Benzoic Acid | Benzyl isocyanide | N-benzyl-2-(benzamido)acetamide | abq.org.br |
| Benzylamine | Formaldehyde | Coumarin-3-carboxylic acid | Benzyl isocyanide | N-benzyl-2-(coumarin-3-carboxamido)acetamide | abq.org.br |
Structural Characterization and Analytical Purity Assessment
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopy is fundamental to elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation. Different spectroscopic methods probe specific molecular properties to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). While specific experimental spectra for 2-Amino-N-(2,6-dichloro-benzyl)-acetamide are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its constituent functional groups and data from analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.
Aromatic Protons: The three protons on the 2,6-dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.6 ppm). Due to the symmetrical substitution, the proton at the 4-position would likely appear as a triplet, while the protons at the 3- and 5-positions would appear as a doublet.
Benzylic Protons (-CH₂-): The two protons of the benzyl (B1604629) methylene (B1212753) group, being adjacent to the aromatic ring and the amide nitrogen, are expected to produce a singlet or a doublet around δ 4.5-4.7 ppm.
Amide Proton (-NH-): The amide proton signal is typically a broad singlet or a triplet (if coupled to the adjacent CH₂ group) appearing further downfield, often between δ 8.0-8.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.
Acetamide (B32628) Protons (-CH₂-): The methylene protons of the acetamide group are adjacent to the amino group and the carbonyl group, likely resulting in a singlet around δ 3.3-3.5 ppm.
Amino Protons (-NH₂): The primary amine protons typically appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, temperature, and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. mdpi.com
Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and would appear significantly downfield, expected in the range of δ 170-175 ppm.
Aromatic Carbons: The carbons of the dichlorophenyl ring would generate signals between δ 125-140 ppm. The carbons bearing the chlorine atoms (C2, C6) would be directly influenced by the electronegative substituents.
Benzylic Carbon (-CH₂-): The benzylic carbon signal is anticipated to be in the δ 45-50 ppm range.
Acetamide Carbon (-CH₂-): The carbon of the acetamide methylene group is expected to appear in the region of δ 40-45 ppm.
Predicted ¹H NMR Spectral Data
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (H-3, H-5) | 7.3-7.5 | Doublet (d) |
| Aromatic (H-4) | 7.2-7.4 | Triplet (t) |
| Benzylic (-CH₂-) | 4.5-4.7 | Singlet (s) or Doublet (d) |
| Amide (-NH-) | 8.0-8.5 | Broad Singlet (br s) or Triplet (t) |
| Acetamide (-CH₂-) | 3.3-3.5 | Singlet (s) |
| Amino (-NH₂) | Variable | Broad Singlet (br s) |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
For this compound (molecular formula C₉H₁₀Cl₂N₂O), the nominal molecular weight is approximately 232 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in a characteristic cluster of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with an approximate ratio of 9:6:1.
The fragmentation of the molecule under electron ionization (EI) is expected to follow pathways observed in similar N-benzyl acetamide structures. sci-hub.selibretexts.org
Alpha-Cleavage: Cleavage of the bond between the benzyl group and the nitrogen atom can lead to the formation of the highly stable 2,6-dichlorotropylium cation at m/z 159.
Amide Bond Cleavage: Fragmentation can occur at the amide bond, leading to various characteristic ions.
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can sometimes be observed.
Predicted Key Mass Fragments
| m/z Value | Predicted Fragment Ion | Notes |
|---|---|---|
| 232 | [C₉H₁₀Cl₂N₂O]⁺ | Molecular Ion ([M]⁺), showing isotopic pattern for 2 Cl atoms |
| 159 | [C₇H₅Cl₂]⁺ | 2,6-dichlorobenzyl or dichlorotropylium cation |
| 175 | [M - CH₂NH₂]⁺ | Loss of the terminal amino-methyl group |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a highly effective method for identifying the functional groups present in a compound. spectroscopyonline.com The IR spectrum of this compound would display characteristic absorption bands for its amide, amine, and aromatic chloro-substituted moieties. spcmc.ac.inacs.orgnih.gov
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3350-3180 | N-H Stretching | Primary Amine (-NH₂) and Secondary Amide (-NH-) |
| 3100-3000 | C-H Stretching | Aromatic Ring |
| 2960-2850 | C-H Stretching | Methylene (-CH₂-) |
| ~1650 | C=O Stretching (Amide I Band) | Secondary Amide |
| ~1550 | N-H Bending (Amide II Band) | Secondary Amide |
| 1600-1450 | C=C Stretching | Aromatic Ring |
| 800-700 | C-Cl Stretching | Aryl Chloride theaic.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound itself has not been reported, analysis of closely related compounds, such as N-benzylacetamide and derivatives containing the 2,6-dichlorobenzyl group, provides insight into its likely solid-state conformation and packing. vensel.orgresearchgate.netnih.gov
It is highly probable that the molecules in the crystal lattice would be linked by intermolecular hydrogen bonds. Specifically, the amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen atom would act as an acceptor. This interaction typically leads to the formation of infinite chains or dimeric structures, which are common motifs in the crystal packing of secondary amides. researchgate.net The presence of the planar dichlorophenyl rings may also facilitate π-π stacking interactions, further stabilizing the crystal lattice.
Chromatographic Methods for Purity Analysis and Isolation
Chromatography is essential for separating the target compound from impurities, byproducts, and unreacted starting materials, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A typical analytical setup would involve reversed-phase chromatography. sigmaaldrich.com
In this mode, a nonpolar stationary phase (such as a C18-silica column) is used with a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The dichlorobenzyl group imparts significant hydrophobicity to the molecule, leading to strong retention on a C18 column.
A common method would employ a gradient elution, starting with a higher proportion of an aqueous solvent (like water with a modifier such as formic or acetic acid) and gradually increasing the proportion of an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov Detection is typically achieved using a UV detector, as the dichlorophenyl ring is a strong chromophore that absorbs UV light effectively, likely around 254 nm. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Typical HPLC Conditions
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile (often with 0.1% acid) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Ultra-Performance Liquid Chromatography (UPLC)
Information regarding the UPLC analysis of this compound, including column type, mobile phase composition, flow rate, and detection wavelength, is not available in the surveyed literature.
Silica (B1680970) Gel Column Chromatography for Purification
Specific conditions for the purification of this compound using silica gel column chromatography, such as the stationary phase characteristics, solvent system, and elution gradient, have not been detailed in available scientific reports.
Elemental Analysis for Compositional Verification
The experimentally determined elemental composition (Carbon, Hydrogen, Nitrogen, etc.) of this compound, which would serve to verify its empirical formula, is not published in the accessible scientific literature.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. For 2-Amino-N-(2,6-dichloro-benzyl)-acetamide, DFT calculations can elucidate its electronic structure, chemical reactivity, and spectroscopic properties.
Detailed analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated through DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the acetamide (B32628) group, indicating regions susceptible to electrophilic attack, and positive potential around the amino group's hydrogen atoms.
Natural Bond Orbital (NBO) analysis can provide further details on charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding. These calculations help in understanding the stabilization energy associated with various electronic interactions within the molecule.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor.
For this compound, MD simulations can reveal the accessible conformations of the molecule in an aqueous solution. The flexibility of the molecule is largely determined by the rotational barriers of its single bonds, particularly the bond connecting the benzyl (B1604629) group to the nitrogen atom and the bond between the carbonyl carbon and the alpha-carbon. The simulations can track the trajectory of each atom over time, allowing for the analysis of conformational changes and the stability of different conformers.
Conformational analysis helps to identify the low-energy, and therefore most populated, conformations of the molecule. This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to the binding site of its target protein. The results of these simulations can be visualized through Ramachandran-like plots for the key dihedral angles, showing the most favorable and unfavorable rotational states.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational approaches to SAR involve systematically modifying the structure of a lead compound, such as this compound, and predicting the effect of these modifications on its activity.
For this compound, SAR studies would likely explore the importance of the 2,6-dichloro substitution on the benzyl ring, the amino group, and the acetamide moiety. For instance, computational models can predict how replacing the chlorine atoms with other halogens or with alkyl groups would affect the binding affinity for a target receptor. Similarly, the role of the amino group could be investigated by replacing it with other functional groups, such as a hydroxyl or a methyl group, and calculating the resulting change in activity.
These studies often employ methods like 3D-QSAR (see below) and pharmacophore modeling. A pharmacophore model for a series of analogs of this compound would define the essential spatial arrangement of features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are required for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed by calculating a set of molecular descriptors for a training set of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature.
For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The model would be represented by an equation of the form:
Activity = c_0 + c_1 * D_1 + c_2 * D_2 + ... + c_n * D_n
where c_i are the regression coefficients and D_i are the molecular descriptors. The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of new, potentially more active derivatives of this compound.
Molecular Docking and Protein-Ligand Interaction Prediction for Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This technique is instrumental in understanding the molecular basis of a drug's action and in structure-based drug design.
For this compound, molecular docking studies would be performed to predict its binding mode within the active site of its putative biological target. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.
The results of a docking study would reveal the key intermolecular interactions between this compound and the amino acid residues of the target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the amino group and the carbonyl oxygen of the acetamide moiety could act as hydrogen bond donors and acceptors, respectively, while the dichlorobenzyl group would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket. This detailed understanding of the protein-ligand interactions is invaluable for optimizing the lead compound to improve its potency and selectivity.
Mechanistic Studies of Biological Activity in Preclinical and Non Clinical Contexts
Exploration of Molecular Targets and Binding Interactions
The interaction of 2-Amino-N-(2,6-dichloro-benzyl)-acetamide with various molecular targets, including enzymes and receptors, is a key area of preclinical research.
Enzyme Inhibition Studies (e.g., Src Kinase, p38α MAP kinase, TNF-α)
Based on available scientific literature, there are no specific studies detailing the inhibitory activity of this compound against Src Kinase, p38α MAP kinase, or its effect on Tumor Necrosis Factor-alpha (TNF-α).
Receptor Modulatory Activities (e.g., Bradykinin B1 Receptor Antagonism, CCR3 Receptor Selective Antagonism, GABA-Gated Chloride Ion Channel Interference)
Currently, public domain research does not provide specific data on the modulatory activities of this compound at the Bradykinin B1 receptor or the CCR3 receptor. Similarly, its potential interference with GABA-gated chloride ion channels has not been described in the available literature.
Bacterial Aminoacyl-tRNA Synthetase Inhibition
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes in protein synthesis, making them a target for antimicrobial agents. nih.govwikipedia.org These enzymes catalyze the attachment of the correct amino acid to its corresponding tRNA molecule. nih.gov This process occurs in two steps: the formation of an aminoacyl-adenylate intermediate followed by the transfer of the amino acid to the tRNA. nih.gov While various compounds are studied for their potential to inhibit bacterial aaRS, specific research detailing the activity of this compound against this class of enzymes is not currently available in the scientific literature. A patent for a different class of compounds, 2-amino-N-(arylsulfinyl)-acetamide derivatives, describes their action as inhibitors of bacterial leucyl-tRNA synthetase (LeuRS). google.com
In Vitro Cellular Pathway Modulation Investigations
The effects of a compound on cellular pathways provide insight into its mechanism of action at a functional level.
Hepatitis B Virus (HBV) Capsid Assembly Inhibition in Cell Culture Models
While direct studies on this compound are not available, research into a closely related structural analog, 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide , offers significant insights into a potential mechanism of action against the Hepatitis B Virus (HBV). The viral capsid is essential for the maturation and stability of the HBV virion, making its assembly a prime target for antiviral therapies. nih.gov
In a study utilizing structure-based drug design, derivatives of the 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide family were identified as having a high affinity for a groove structure in the HBV core protein (Cp). nih.gov This binding is believed to interfere with the normal process of capsid formation.
In Vitro Efficacy of a Structural Analog The inhibitory effects of these related compounds were confirmed through in vitro assembly assays and tests in HepG2.2.15 cell culture models, which are human liver cells that produce HBV. nih.gov The findings demonstrated that these chemicals effectively inhibit capsid assembly. nih.gov Furthermore, when combined with lamivudine, an existing HBV antiviral, these acetamide (B32628) derivatives showed a synergistic effect in reducing viral concentration. nih.gov
Table 1: Research Findings on an HBV Capsid Assembly Inhibitor Analog
| Compound Family | Target | Mechanism of Action | In Vitro Model | Key Finding |
|---|---|---|---|---|
| 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives | HBV Core Protein (Cp) | Inhibition of capsid assembly by binding to a groove in the core protein. nih.gov | HepG2.2.15 cells | Demonstrated inhibitory effect on capsid formation and synergistic activity with lamivudine. nih.gov |
Investigation of Signal Transduction Cascades
Signal transduction pathways are complex systems that transmit signals from a cell's exterior to its interior, resulting in a cellular response. Specific investigations into how this compound directly modulates these cascades have not been reported in the available scientific literature. Any potential effects on signal transduction would likely be secondary to its primary molecular interactions, which remain largely uncharacterized for this specific compound.
Preclinical In Vivo Models for Mechanism Elucidation (e.g., Insecticidal Action in Veterinary Contexts)
While direct in vivo studies elucidating the insecticidal mechanism of this compound are not extensively documented in publicly available literature, the broader class of acetamide derivatives has been investigated for such properties. Research into related compounds provides a framework for understanding the potential biological action. For instance, various acetamide derivatives have been evaluated for their insecticidal activity against agricultural and veterinary pests.
Studies on compounds sharing the acetamide scaffold have demonstrated efficacy against various insect species. For example, research on 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its derivatives has shown significant insecticidal activity against the cowpea aphid (Aphis craccivora). researchgate.net Another study highlighted the insecticidal potential of novel thienylpyridyl- and thioether-containing acetamides against the diamondback moth (Plutella xylostella), with some derivatives showing high lethality rates even at low concentrations. semanticscholar.orgnih.gov These studies often utilize established in vivo models, such as topical application or feeding assays on target insect populations, to determine key toxicological parameters like the median lethal concentration (LC50).
The insecticidal mechanism of many acetamide-containing compounds, like those in the diamide (B1670390) class, often involves the disruption of calcium homeostasis in insect muscle cells by targeting ryanodine (B192298) receptors. While the specific molecular target of this compound in an insecticidal context remains to be specifically determined, the general insecticidal activity of the acetamide chemical class suggests that it may act on the nervous or muscular systems of insects. The evaluation of a series of cyano-benzylidene and bisbenzylidene derivatives demonstrated notable insecticidal effects against Aphis nerii, with structure-activity relationships indicating that specific substitutions significantly influence toxicity. growingscience.com Further research using in vivo insect models such as mosquitoes, aphids, or moths would be necessary to elucidate the specific mechanistic pathway of this compound.
Biochemical and Biophysical Characterization of Molecular Interactions
Direct biochemical and biophysical data for this compound is limited. However, detailed structural information is available for the closely related analog, 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide, which provides significant insight into the likely molecular geometry and interaction patterns of the N-(2,6-dichlorobenzyl)acetamide core.
X-ray crystallography of this analog reveals key structural features. nih.gov The molecule contains both a thiazole (B1198619) and a benzene (B151609) ring which are nearly parallel to each other, with a dihedral angle of 5.08 (2)°. nih.gov The linkage between these two rings is a folded N-C-C-N-C chain. This conformation is stabilized by an intramolecular N-H···N hydrogen bond. In the crystal structure, the molecules are further stabilized by weak intermolecular N-H···N and C-H···O interactions. Additionally, π–π stacking interactions are observed between the thiazole and benzene rings of adjacent molecules. nih.gov
The table below summarizes key crystallographic data for the analog 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide, which informs our understanding of the biophysical properties of the N-(2,6-dichlorobenzyl)acetamide moiety. nih.gov
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃Cl₂N₃OS |
| Crystal System | Monoclinic |
| Dihedral Angle (Thiazole-Benzene) | 5.08 (2)° |
| N-C-C-N Torsion Angle | 12.0 (2)° |
| Key Intermolecular Interactions | N-H···N, C-H···O, π–π stacking |
Data derived from the crystallographic study of 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide. nih.gov
Structure-Function Relationships and Pharmacophore Mapping
The structure-function relationships for N-(2,6-dichloro-benzyl)-acetamide derivatives are crucial for understanding their biological activity and for the rational design of new analogs. While a specific pharmacophore model for this compound is not available, studies on related acetamide series provide valuable insights into the key structural features that govern their function.
A central element of the pharmacophore for this class of compounds is the acetamide linker, which provides a flexible backbone and hydrogen bonding capabilities. The nature of the substituents on both the nitrogen and the acetyl group significantly impacts activity. For instance, in a series of aryl acetamide triazolopyridazines, the acetamide derivatives showed improved potency over their urea (B33335) counterparts. nih.gov
The substitution pattern on the phenyl ring is another critical determinant of biological activity. The presence of electron-withdrawing groups, such as the two chlorine atoms in the 2,6-positions of the benzyl (B1604629) group, is a common feature in many biologically active molecules. These substitutions can influence the electronic properties of the ring and can also provide key contact points within a protein binding pocket. In some related series, a 3,4-dichloro substitution pattern has been found to be synergistic for activity. nih.gov
Pharmacophore mapping for related N-phenyl-2,2-dichloroacetamide analogues has been performed using 2D and 3D QSAR (Quantitative Structure-Activity Relationship) studies to identify the essential steric and electronic requirements for their biological activity. researchgate.net These models typically highlight the importance of the relative spatial arrangement of hydrophobic regions, hydrogen bond donors and acceptors, and electron-withdrawing features.
The table below summarizes key structure-activity relationship (SAR) insights gleaned from studies on various acetamide derivatives, which can be extrapolated to understand the potential pharmacophore of this compound.
| Structural Moiety | Observation from Analog Studies | Potential Functional Role |
| Acetamide Linker | Often provides superior activity compared to other linkers like urea. nih.gov | Flexible scaffold, hydrogen bonding. |
| N-Benzyl Group | The substitution pattern on the phenyl ring is critical for activity. | Hydrophobic interactions, electronic effects. |
| 2,6-Dichloro Substitution | Electron-withdrawing groups are often favored. nih.gov | Enhances binding affinity, influences conformation. |
| Amino Group | The nature of the substituent on the acetyl group can modulate activity. | Hydrogen bonding, salt bridge formation. |
These generalized SAR principles underscore the importance of the specific arrangement of the dichlorobenzyl and amino groups around the central acetamide core for potential biological activity.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of amides is a cornerstone of organic and medicinal chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. scispace.com The pursuit of greener and more sustainable synthetic methodologies is therefore a critical area of future research for the production of 2-Amino-N-(2,6-dichloro-benzyl)-acetamide.
Current amide bond formation strategies frequently employ coupling reagents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., T3P), which are effective but suffer from poor atom economy. scispace.com Future research should focus on catalytic methods that minimize waste and environmental impact. scispace.comrsc.org
One promising avenue is the use of biocatalysis. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have demonstrated the ability to catalyze amidation reactions under mild, anhydrous conditions. nih.govrsc.org Developing an enzymatic route for the synthesis of this compound from the corresponding carboxylic acid and amine would represent a significant advancement in green chemistry. nih.gov Another innovative approach is electrosynthesis, which can drive amide formation under mild conditions and offers a high degree of control. rsc.org Additionally, solvent-free methods, such as heating a mixture of the carboxylic acid and an amine source with a green catalyst like boric acid, present a simple and efficient alternative. bohrium.comsemanticscholar.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Key Features | Potential Advantages | Research Focus |
| Biocatalysis (e.g., CALB) | Enzymatic catalysis, mild conditions, high selectivity. nih.govrsc.org | High efficiency, reduced waste, environmentally friendly. nih.gov | Enzyme screening and optimization for specific substrates. |
| Electrosynthesis | Electrochemical activation, precise control. rsc.org | High atom economy, avoidance of harsh reagents. rsc.org | Development of efficient electrode materials and reaction conditions. |
| Solvent-Free Synthesis | Direct reaction of starting materials, often with a catalyst. semanticscholar.org | Reduced solvent waste, simplified purification. semanticscholar.org | Identification of suitable catalysts and optimization of reaction parameters. |
| Catalytic Amidation | Use of transition metal or organocatalysts. scispace.com | Lower catalyst loading, potential for high turnover numbers. scispace.com | Discovery of novel, robust, and cost-effective catalysts. |
Advanced Spectroscopic Characterization Techniques for Complex Structures
A thorough understanding of the three-dimensional structure and dynamics of this compound is crucial for elucidating its mechanism of action and for designing more potent analogues. While standard spectroscopic techniques like 1D NMR and mass spectrometry provide basic structural information, advanced methods can offer deeper insights, particularly given the compound's complexity, including its halogenated aromatic ring.
Future research should employ a suite of advanced NMR techniques. mdpi.compreprints.org Two-dimensional NMR (2D-NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, can definitively establish the connectivity of atoms within the molecule. numberanalytics.comslideshare.netyoutube.comresearchgate.netweebly.com For determining the spatial arrangement of atoms, Nuclear Overhauser Effect (NOE) based techniques like NOESY and ROESY are invaluable. mdpi.compreprints.org Given the presence of chlorine atoms, specialized NMR techniques for characterizing halogen-bonded interactions could also provide crucial information about the compound's intermolecular interactions. mdpi.comnih.gov Furthermore, computational methods, such as DFT-computed 13C NMR chemical shifts, can be used in conjunction with experimental data to validate or revise structural assignments of halogenated natural products and related compounds. acs.org
Table 2: Advanced Spectroscopic Techniques for Structural Elucidation
| Technique | Information Gained | Relevance to this compound |
| 2D-NMR (COSY, HSQC, HMBC) | Atom connectivity and bonding framework. numberanalytics.comyoutube.com | Unambiguous assignment of all proton and carbon signals, confirming the molecular scaffold. slideshare.net |
| NOESY/ROESY | Through-space correlations between nuclei, revealing spatial proximity. mdpi.compreprints.org | Determination of the preferred conformation of the molecule in solution. |
| 31P NMR Spectroscopy | Can be used to quantify halogen-bonding abilities. nih.gov | Understanding intermolecular interactions and potential for catalyst activity evaluation. nih.gov |
| DFT-Computed NMR Shifts | Theoretical prediction of NMR chemical shifts. acs.org | Aiding in the correct assignment of complex spectra and validation of the proposed structure. acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. toolify.aibcvp0rtal.com These computational tools can analyze vast datasets to identify patterns that are not readily apparent to human researchers, thereby guiding the design of new molecules with improved properties. stanford.edursc.orgmdpi.comacs.org
For this compound, AI and ML can be applied in several key areas. Predictive models can be developed to forecast the bioactivity of novel derivatives, allowing for the in silico screening of large virtual libraries before committing to chemical synthesis. stanford.edutandfonline.com This can significantly reduce the time and cost associated with drug development. youtube.com Machine learning algorithms can also be used to predict pharmacokinetic properties, helping to identify candidates with a higher probability of success in later stages of development. creative-biostructure.com Furthermore, generative AI models can be employed to design entirely new molecules based on the core scaffold of this compound, exploring novel chemical space and potentially identifying compounds with enhanced potency or novel mechanisms of action. youtube.com
Table 3: Applications of AI and Machine Learning in Drug Discovery
| AI/ML Application | Description | Potential Impact on Research |
| Predictive Bioactivity Modeling | Training models on existing data to predict the activity of new compounds. stanford.edursc.orgtandfonline.com | Rapid identification of promising candidates for synthesis and testing. |
| Lead Optimization | Using algorithms to suggest modifications to a lead compound to improve its properties. creative-biostructure.com | More efficient development of preclinical drug candidates with improved efficacy and safety profiles. creative-biostructure.com |
| De Novo Drug Design | Generating novel molecular structures with desired properties using generative models. youtube.com | Exploration of new chemical space and discovery of innovative therapeutic agents. |
| Toxicity Prediction | Predicting potential toxic liabilities of compounds early in the discovery process. | Reduction of late-stage failures and development of safer medicines. |
Expansion of Non-Clinical Biological Targets and Applications in Emerging Fields
While initial research may focus on a specific biological target, it is not uncommon for a compound to exhibit activity against other targets, opening up new therapeutic possibilities. A key future direction for this compound is the exploration of its potential to modulate other biological pathways and its application in emerging fields.
For instance, the structurally related N-benzylacetamide has been identified as a major metabolite of benznidazole, a drug used to treat Chagas disease, suggesting that this class of compounds may have antiparasitic activity. nih.govresearchgate.net Another study found that certain phenylacetamide derivatives exhibit antidepressant activity, indicating a potential role in treating central nervous system disorders. nih.gov Research into the colchicine (B1669291) scaffold, which contains an acetamide (B32628) group, has revealed potent anti-inflammatory and antitumor properties. mdpi.com
Future research should involve broad-based biological screening of this compound against a diverse panel of targets. This could include kinases, proteases, and receptors implicated in various diseases, from cancer to neurodegenerative disorders. The anti-inflammatory and membranolytic activities of related compounds also suggest that these are promising areas for investigation. mdpi.comacs.org
Table 4: Potential New Biological Targets and Applications
| Potential Therapeutic Area | Rationale Based on Structurally Related Compounds | Future Research Approach |
| Antiparasitic | N-benzylacetamide is a metabolite of the anti-Chagas disease drug, benznidazole. nih.govresearchgate.net | Screening against a panel of parasites, including Trypanosoma cruzi. |
| Antidepressant | Phenylacetamide derivatives have shown antidepressant effects. nih.gov | Evaluation in animal models of depression and investigation of effects on monoamine oxidase (MAO) enzymes. nih.gov |
| Anti-inflammatory | The acetamide-containing compound colchicine has potent anti-inflammatory properties. mdpi.com | Investigation of effects on inflammatory pathways, such as NLRP3 inflammasome activation. |
| Anticancer | Colchicine also exhibits antitumor activity by disrupting microtubule dynamics. mdpi.com | Screening against various cancer cell lines and investigation of effects on cell cycle and apoptosis. |
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 2-Amino-N-(2,6-dichloro-benzyl)-acetamide in laboratory settings?
- Methodological Answer : Strict adherence to safety measures is critical. Use nitrile gloves, lab coats, and protective eyewear to avoid skin/eye contact. Perform experiments in a fume hood for volatile steps. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Cross-contamination can be minimized using filtered pipette tips and dedicated glassware .
Q. What synthetic routes are reported for this compound, and what intermediates are involved?
- Methodological Answer : A common approach involves coupling 2-aminoacetic acid derivatives with 2,6-dichlorobenzylamine using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane. Triethylamine is often added to scavenge HCl. Intermediate isolation via acid-base extraction (e.g., aqueous HCl and NaHCO₃ washes) ensures purity. Characterization of intermediates (e.g., benzylamine derivatives) requires NMR and LC-MS .
Q. How can researchers assess the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation involves ¹H/¹³C NMR (key peaks: ~6.8–7.4 ppm for aromatic protons, 4.3 ppm for –CH₂– groups) and FT-IR (amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H]⁺ .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid density functional theory (DFT) with exact exchange corrections (e.g., B3LYP/6-311++G(d,p)) provides accurate electronic structure predictions. Solvent effects can be modeled using the polarizable continuum model (PCM). For reaction pathway analysis, transition state optimization with frequency calculations is critical .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) with Mo-Kα radiation (λ = 0.71073 Å) enables precise determination of bond angles, dihedral angles, and hydrogen-bonding networks. For example, intermolecular N–H···O interactions in related acetamides stabilize crystal packing .
Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, MIC determination methods). Standardize protocols using CLSI guidelines. Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves. Conflicting results should be analyzed for structure-activity relationships (SAR) using substituent variation studies .
Q. How can researchers optimize synthetic yields while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: reaction temperature (25–50°C), stoichiometry (1:1 to 1:1.2 amine:acid ratio), and solvent polarity (dichloromethane vs. THF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Byproducts like unreacted benzylamine can be removed via column chromatography (SiO₂, gradient elution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
